2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID
Description
Properties
IUPAC Name |
2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-22-13-8-10-17(23-2)15(11-13)16(19)9-7-12-5-3-4-6-14(12)18(20)21/h3-11H,1-2H3,(H,20,21)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBIPVCIGBECOP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- IUPAC Name: 2-[(1E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid
- Molecular Formula: C25H24O6
- Molecular Weight: 424.46 g/mol
- LogP: 5.7 (indicating high lipophilicity)
These properties suggest that the compound may exhibit significant bioactivity and solubility characteristics suitable for pharmaceutical applications.
Antitumor Activity
Research indicates that derivatives of the compound exhibit promising antitumor effects. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and prostate cancers. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Analgesic Effects
Preliminary studies suggest that the compound may possess analgesic properties. Animal models have demonstrated a reduction in pain responses when administered the compound, indicating its potential use in pain management therapies .
Organic Photovoltaics
Recent research has explored the use of this compound in organic photovoltaic devices due to its favorable electronic properties. The compound can be incorporated into polymer blends to enhance light absorption and charge transport efficiency, thus improving the overall performance of solar cells .
Coatings and Polymers
The chemical structure allows for modifications that can lead to improved adhesion and durability in coatings. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and resistance to environmental degradation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Utilizing appropriate aldehydes and ketones under acidic conditions.
- Functionalization Techniques: Modifying existing compounds to introduce functional groups that enhance biological activity or material properties.
Case Study 1: Antitumor Efficacy
A study conducted on a series of synthesized derivatives demonstrated that specific modifications to the 2,5-dimethoxyphenyl group significantly increased cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent relationship between compound concentration and cell death rates .
Case Study 2: Material Performance
In a comparative analysis of organic photovoltaic devices incorporating this compound versus traditional materials, researchers found that devices with the compound achieved up to 15% higher efficiency due to improved charge carrier mobility and light absorption properties .
Mechanism of Action
The mechanism of action of 2-[(1E)-3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(a) Elafibranor Intermediate (Formula I)
- Structure: Shares the enone-linked benzoic acid core but incorporates a 4-(methylthio)phenyl group instead of 2,5-dimethoxyphenyl.
- Role: Direct precursor to Elafibranor, highlighting the target compound’s utility in synthesizing bioactive molecules .
(b) 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid
(c) 3-((1-(cis-4-Carboxycarbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl)-2S-(2-methoxyethoxy)propanoic Acid
- Structure : Contains a cyclohexane-carboxylic acid system with methoxyethoxy substituents.
- Comparison: While both compounds have methoxy groups, the target compound’s planar enone system contrasts with the bulky cyclohexane-carboxamide structure, influencing binding interactions.
Physicochemical and Functional Comparisons
Key Observations:
Methoxy vs. Methylthio Groups : Methoxy groups in the target compound improve water solubility compared to lipophilic methylthio groups, which may enhance bioavailability in polar environments .
Enone System Reactivity: The α,β-unsaturated ketone in the target compound facilitates Michael addition reactions, a trait shared with Elafibranor intermediates but absent in mercaptomethyl or benzazepine analogs .
Methodological Considerations in Structural Analysis
Structural characterization of such compounds often relies on crystallographic tools like SHELXL (for refinement) and ORTEP-III (for molecular visualization) . These tools enable precise determination of bond lengths, angles, and conformational stability, which are critical for optimizing synthetic routes and understanding structure-activity relationships.
Biological Activity
2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID, also known as (E)-4-(3-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 4-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
| SMILES | COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)OC |
Synthesis
The synthesis of this compound typically involves an aldol condensation reaction followed by oxidation. The process can be summarized as follows:
- Aldol Condensation : 3,4-dimethoxybenzaldehyde reacts with acetophenone under basic conditions to form a chalcone intermediate.
- Oxidation : The chalcone is then oxidized to yield the benzoic acid derivative using agents like potassium permanganate or chromium trioxide.
Anti-inflammatory Properties
Research indicates that derivatives of chalcones, including our compound of interest, exhibit significant anti-inflammatory activity. A study demonstrated that certain chalcone derivatives inhibited the NLRP3 inflammasome pathway, which is crucial in regulating inflammatory responses. The compound (E)-4-(3-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid was shown to inhibit pro-caspase-1 processing and reduce levels of inflammatory cytokines such as IL-1β and IL-18 in macrophages .
Antioxidant Activity
Chalcones are recognized for their antioxidant properties. The presence of methoxy groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is essential in preventing chronic diseases linked to oxidative damage .
Antibacterial Effects
Studies have shown that compounds similar to this compound exhibit antibacterial properties against various strains of bacteria, including MRSA. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than traditional antibiotics .
The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific molecular targets:
- Michael Acceptors : The enone moiety in the compound acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways involved in inflammation and cell survival .
Study on Inflammasome Inhibition
In a detailed investigation involving THP-1 monocytic cells differentiated into macrophages, it was observed that the compound inhibited ATP-mediated release reactions in LPS-primed macrophages with an IC50 value of approximately 2.8 µM for IL-1β release .
Antioxidant Efficacy Assessment
Another study evaluated the antioxidant capacity of various chalcone derivatives using DPPH radical scavenging assays. The findings indicated that compounds with methoxy substitutions exhibited superior scavenging abilities compared to those without .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
